molecular formula C18H19NO3S B5669098 4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

Cat. No.: B5669098
M. Wt: 329.4 g/mol
InChI Key: QFBRKYVORNMEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with an ethyl group and an amine group, along with a carboxylic acid group and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-ethylphenylamine. This intermediate can be reacted with chloroacetic acid to form the corresponding amide. Subsequent thiolation using a suitable thiolating agent, such as thiourea, can introduce the thioether group. Finally, the carboxylic acid group can be introduced through oxidation of the corresponding alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the complex synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : The carboxylic acid group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Amides, esters, or other carboxylic acid derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological macromolecules.

  • Medicine: : Potential use in drug design and development.

  • Industry: : Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylphenol: : Similar structure but lacks the amine and carboxylic acid groups.

  • 2-[(4-ethylphenyl)amino]acetic acid: : Similar amine and carboxylic acid groups but lacks the thioether linkage.

Uniqueness

The presence of both the thioether and carboxylic acid groups in this compound makes it unique compared to similar compounds. These functional groups can provide distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[[2-(4-ethylanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-13-5-9-16(10-6-13)19-17(20)12-23-11-14-3-7-15(8-4-14)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRKYVORNMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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